(S)-2,2-dimethyl-3-phenyloxirane

Catalog No.
S13885601
CAS No.
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2,2-dimethyl-3-phenyloxirane

Product Name

(S)-2,2-dimethyl-3-phenyloxirane

IUPAC Name

(3S)-2,2-dimethyl-3-phenyloxirane

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m0/s1

InChI Key

GIMKHGWDFQQNSB-VIFPVBQESA-N

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C

Isomeric SMILES

CC1([C@@H](O1)C2=CC=CC=C2)C

(S)-2,2-dimethyl-3-phenyloxirane is an organic compound classified as an epoxide, characterized by a three-membered ring structure containing an oxygen atom and two carbon atoms. Its molecular formula is C10H12OC_{10}H_{12}O, and it features a phenyl group and two methyl groups attached to the oxirane ring, making it a chiral molecule with significant stereochemical properties. The chirality of this compound contributes to its unique reactivity and biological activity, distinguishing it from other epoxides.

Due to the strained nature of its oxirane ring. Key reactions include:

  • Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, resulting in the formation of β-substituted alcohols.
  • Oxidation: The compound can undergo oxidation to yield diols or other oxygenated derivatives.
  • Reduction: Reduction reactions can convert the epoxide to alkenes or alcohols.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that (S)-2,2-dimethyl-3-phenyloxirane exhibits notable biological activity. Its ability to interact with biological macromolecules such as proteins and nucleic acids has been of particular interest. The compound's mode of action typically involves ring-opening reactions that lead to covalent modifications of these targets, potentially influencing various biochemical pathways. Studies suggest that its reactivity may result in significant biological implications depending on concentration and exposure duration.

The synthesis of (S)-2,2-dimethyl-3-phenyloxirane can be achieved through several methods:

  • Epoxidation of Alkenes: A common method involves the epoxidation of 2,2-dimethyl-3-phenylpropene using peracids like m-chloroperbenzoic acid under mild conditions.
  • Sharpless Epoxidation: This method utilizes a chiral catalyst (e.g., titanium isopropoxide, diethyl tartrate) to achieve high enantioselectivity.
  • Industrial Production: On an industrial scale, the compound can be synthesized by oxidizing styrene derivatives with peracids or hydrogen peroxide, often optimized for high yield using continuous flow reactors.

(S)-2,2-dimethyl-3-phenyloxirane has a wide range of applications across various fields:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
  • Medicine: It is being researched as a precursor for drug development, particularly in synthesizing chiral drugs.
  • Industry: The compound is utilized in producing polymers, resins, and other materials with specific stereochemical properties.

Studies focusing on the interactions of (S)-2,2-dimethyl-3-phenyloxirane with biological systems have highlighted its capacity to modify proteins and nucleic acids through covalent bonding. This reactivity has implications in pharmacology and toxicology, indicating that environmental factors such as pH and temperature can influence its stability and reactivity.

Several compounds share structural similarities with (S)-2,2-dimethyl-3-phenyloxirane. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Cis-2,3-Dimethyl-2-phenyloxiraneContains two methyl groups at adjacent carbonsExhibits notable biological activity through protein interaction
1-Methyl-1-(4-methylphenyl)ethanolContains a methyl group on an aromatic ringUsed in organic synthesis but lacks the epoxide functionality
1-(4-Methoxyphenyl)ethanolContains a methoxy group on an aromatic ringDifferent substituent affects reactivity compared to (S)-2,2-dimethyl-3-phenyloxirane

The uniqueness of (S)-2,2-dimethyl-3-phenyloxirane lies in its specific substitution pattern that imparts distinct reactivity and properties compared to these other oxiranes. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and industrial applications.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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